(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid
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Overview
Description
(1S,3S,4R)-2-Azabicyclo[210]pentane-3-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a nitrogen atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the intramolecular cyclization of an α-allylsilyl-α-diazoacetate, which undergoes a photochemical reaction to form the bicyclic structure . The reaction conditions often include the use of photochemical catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction and conditions used.
Scientific Research Applications
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxylic acid group can form hydrogen bonds, while the nitrogen atom can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a similar rigid structure but lacking the nitrogen atom and carboxylic acid group.
Bicyclo[2.1.0]pentane-1-carboxylic acid: Similar in structure but with different substituents and functional groups.
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is unique due to the presence of both a nitrogen atom and a carboxylic acid group within its bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(1S,3S,4R)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8)/t2-,3+,4+/m1/s1 |
InChI Key |
AKJQPUQZMLLGFC-UZBSEBFBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H]2C(=O)O |
Canonical SMILES |
C1C2C1NC2C(=O)O |
Origin of Product |
United States |
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